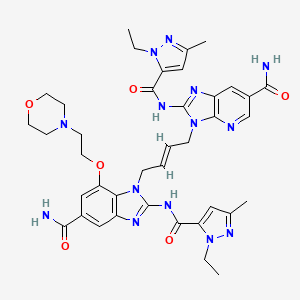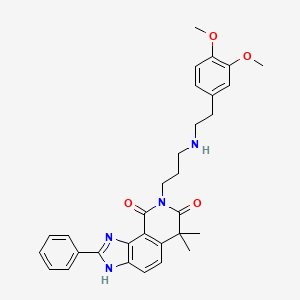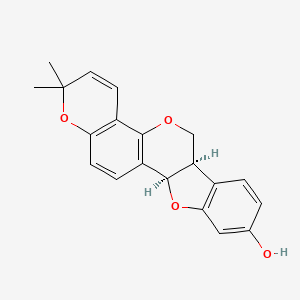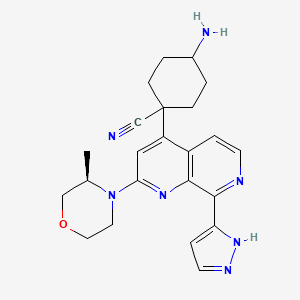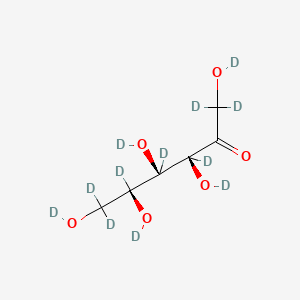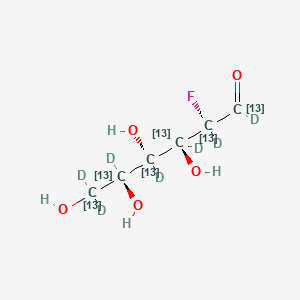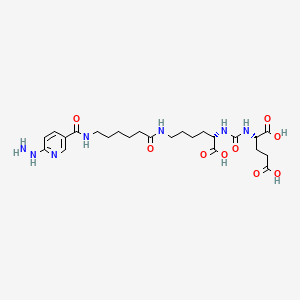
Hynic-psma
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hynic-psma is a compound used in molecular imaging, particularly for the detection of prostate cancer. It consists of two components: 6-hydrazinonicotinamide (HYNIC) and prostate-specific membrane antigen (PSMA). HYNIC acts as a chelator, allowing the attachment of radioactive isotopes to targeted molecules, such as PSMA, which is highly expressed on the surface of prostate cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Hynic-psma involves the reaction of 6-hydrazinonicotinamide with a PSMA-binding molecule. The reaction typically occurs in the presence of a reducing agent and a suitable solvent. The mixture is then purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, such as instant thin-layer chromatography (ITLC) and HPLC, are employed to verify the purity and stability of the final product .
化学反応の分析
Types of Reactions
Hynic-psma undergoes various chemical reactions, including:
Radiolabeling: The attachment of radioactive isotopes to this compound for imaging purposes.
Chelation: The formation of stable complexes with metal ions, such as technetium-99m (99mTc) and rhenium-188 (188Re)
Common Reagents and Conditions
Radiolabeling: Sodium pertechnetate (Na[99mTc]TcO4) is commonly used for radiolabeling this compound.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, such as 99mTc-HYNIC-PSMA and 188Re-HYNIC-PSMA, which are used for imaging and therapeutic applications .
科学的研究の応用
Hynic-psma has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for molecular imaging of tumors.
Biology: Facilitates the study of prostate-specific membrane antigen expression in prostate cancer cells.
Medicine: Employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging for the detection and staging of prostate cancer
Industry: Utilized in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
作用機序
Hynic-psma exerts its effects by binding to prostate-specific membrane antigen, which is overexpressed on the surface of prostate cancer cells. The HYNIC component chelates radioactive isotopes, allowing for the visualization of PSMA-expressing cells using imaging techniques such as SPECT and PET. This targeted approach enables the detection of primary tumors and metastases, guiding treatment strategies for prostate cancer patients .
類似化合物との比較
Hynic-psma is unique due to its high specificity for prostate-specific membrane antigen and its ability to form stable complexes with various radioactive isotopes. Similar compounds include:
PSMA-HBED-CC: A gallium-68-labeled compound used for PET imaging.
PSMA-617: A lutetium-177-labeled compound used for targeted radionuclide therapy.
PSMA-R2: Another lutetium-177-labeled compound under clinical investigation.
These compounds share the common feature of targeting prostate-specific membrane antigen but differ in their chelating agents and radioactive isotopes, offering various advantages in imaging and therapy .
特性
分子式 |
C24H37N7O9 |
|---|---|
分子量 |
567.6 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[6-[(6-hydrazinylpyridine-3-carbonyl)amino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1 |
InChIキー |
FZSZRXIUKIJFEN-IRXDYDNUSA-N |
異性体SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NN |
正規SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

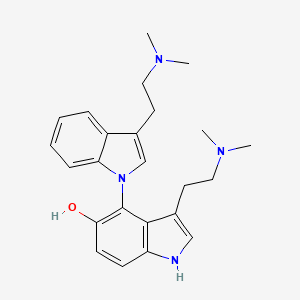
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
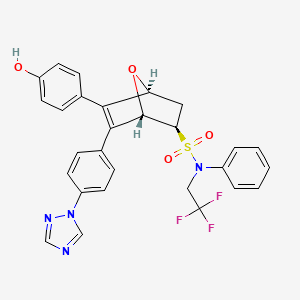
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)

